Cas no 1263377-17-8 (2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride)

2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride is a hydrazide derivative with applications in organic synthesis and pharmaceutical research. Its dihydrochloride salt form enhances stability and solubility, facilitating handling and reactivity in aqueous or polar solvent systems. The compound features a functionalized hydrazide moiety, making it a versatile intermediate for the preparation of heterocyclic compounds or as a building block in medicinal chemistry. The ethyl(methyl)amino group contributes to its reactivity profile, enabling selective modifications. This reagent is particularly useful in the development of biologically active molecules, offering a balance of reactivity and purity for synthetic applications. Proper storage under anhydrous conditions is recommended to maintain integrity.
2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride structure
1263377-17-8 structure
Product name:2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride
CAS No:1263377-17-8
MF:C5H15Cl2N3O
Molecular Weight:204.098098993301
MDL:MFCD17079085
CID:4584178

2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride 化学的及び物理的性質

名前と識別子

    • 2-[ethyl(methyl)amino]acetohydrazide dihydrochloride (non-preferred name)
    • 2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride
    • 2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride
    • MDL: MFCD17079085
    • インチ: 1S/C5H13N3O.2ClH/c1-3-8(2)4-5(9)7-6;;/h3-4,6H2,1-2H3,(H,7,9);2*1H
    • InChIKey: JKIUJXQMYDITEJ-UHFFFAOYSA-N
    • SMILES: C(NN)(=O)CN(CC)C.[H]Cl.[H]Cl

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 4

2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B434438-50mg
2-[Ethyl(methyl)amino]acetohydrazide Dihydrochloride
1263377-17-8
50mg
$ 50.00 2022-06-07
abcr
AB266515-25 g
2-[Ethyl(methyl)amino]acetohydrazide (non-preferred name) dihydrochloride
1263377-17-8
25g
€444.60 2023-04-26
abcr
AB266515-5 g
2-[Ethyl(methyl)amino]acetohydrazide (non-preferred name) dihydrochloride
1263377-17-8
5g
€176.30 2023-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1429507-25g
2-(Ethyl(methyl)amino)acetohydrazide dihydrochloride
1263377-17-8 97%
25g
¥6912.00 2024-08-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD496867-5g
2-(Ethyl(methyl)amino)acetohydrazide dihydrochloride
1263377-17-8 97%
5g
¥952.0 2023-04-03
Fluorochem
061261-25g
2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride
1263377-17-8 95.0%
25g
£391.00 2023-04-21
abcr
AB266515-1 g
2-[Ethyl(methyl)amino]acetohydrazide (non-preferred name) dihydrochloride
1263377-17-8
1g
€88.60 2023-04-26
abcr
AB266515-10 g
2-[Ethyl(methyl)amino]acetohydrazide (non-preferred name) dihydrochloride
1263377-17-8
10g
€255.40 2023-04-26
Fluorochem
061261-25g
2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride
1263377-17-8 95%
25g
£557.00 2022-02-28
Fluorochem
061261-1g
2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride
1263377-17-8 95%
1g
£58.00 2022-02-28

2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride 関連文献

2-Ethyl(methyl)aminoacetohydrazide Dihydrochlorideに関する追加情報

Introduction to 2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride (CAS No. 1263377-17-8)

2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride (CAS No. 1263377-17-8) is a versatile compound with significant potential in various chemical and pharmaceutical applications. This compound, also known as Ethyl(methyl)aminoacetohydrazide Dihydrochloride, is a derivative of hydrazine and has been the subject of extensive research due to its unique properties and potential therapeutic applications.

The chemical structure of 2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride consists of an ethyl and a methyl group attached to an aminoacetohydrazide moiety, which is further complexed with two hydrochloric acid molecules. This structure imparts the compound with specific chemical and physical properties, making it suitable for a wide range of applications in medicinal chemistry, drug discovery, and other related fields.

Recent studies have highlighted the potential of 2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride in the development of novel therapeutics. One notable area of research is its use as an intermediate in the synthesis of antiviral agents. The compound's ability to form stable complexes with various metal ions has also been explored, suggesting its potential in the development of metal-based drugs for treating various diseases.

In the realm of medicinal chemistry, 2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride has shown promise as a lead compound for the development of new drugs targeting specific biological pathways. Its hydrazide functionality can undergo various chemical transformations, such as condensation reactions with aldehydes and ketones, leading to the formation of hydrazones and semicarbazones. These derivatives have been studied for their antimicrobial, antifungal, and anticancer activities.

The pharmacological properties of 2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride have been investigated in several preclinical studies. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the disruption of cellular processes such as DNA replication and protein synthesis, leading to cell death.

Beyond its potential as an anticancer agent, 2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride has also shown promise in the treatment of neurodegenerative diseases. Studies have indicated that it can modulate the activity of certain enzymes involved in neurotransmitter metabolism, potentially offering neuroprotective effects. This makes it a valuable candidate for further investigation in the development of drugs for conditions such as Alzheimer's and Parkinson's disease.

The safety profile of 2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride has been evaluated in several toxicity studies. These studies have generally shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In addition to its therapeutic applications, 2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride has found use in analytical chemistry as a reagent for the determination of certain metal ions. Its ability to form stable complexes with metals such as iron, copper, and zinc makes it a useful tool in environmental monitoring and industrial quality control.

The synthesis of 2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride involves several steps that are well-documented in the literature. Typically, it is prepared by reacting ethylamine and methylamine with acetohydrazide in the presence of hydrochloric acid. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. Advances in synthetic methods have led to more efficient and environmentally friendly processes for its production.

The market demand for 2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride is expected to grow due to its diverse applications in pharmaceuticals, diagnostics, and research. As new therapeutic targets are identified and more advanced synthetic techniques are developed, this compound is likely to play an increasingly important role in various scientific disciplines.

In conclusion, 2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride (CAS No. 1263377-17-8) is a multifaceted compound with significant potential in both research and practical applications. Its unique chemical structure and versatile reactivity make it a valuable tool for scientists working in medicinal chemistry, drug discovery, and analytical chemistry. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in the scientific community.

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Amadis Chemical Company Limited
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